2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
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Overview
Description
2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a complex organic compound that features an indole moiety and a pyrido[1,2-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves the coupling of tryptamine derivatives with pyrido[1,2-a]pyrimidine carboxylic acids. One common method employs N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at room temperature to moderate heating.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The carbonyl groups can be reduced to alcohols under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole nitrogen and the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include oxindole derivatives, alcohols, and substituted indole or pyrimidine compounds.
Scientific Research Applications
2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural similarity to bioactive indole derivatives.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with serotonin receptors, while the pyrido[1,2-a]pyrimidine core may inhibit certain enzymes involved in inflammatory pathways. These interactions lead to modulation of signaling pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: A compound with similar indole structure but different pharmacological properties.
N-(2-(1H-indol-3-yl)ethyl)-2-(4-isobutylphenyl)propanamide: Another indole derivative with distinct biological activities.
Uniqueness
2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is unique due to its combined indole and pyrido[1,2-a]pyrimidine structure, which imparts a diverse range of chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]-8-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c1-12-7-9-24-16(10-12)23-19(26)17(20(24)27)18(25)21-8-6-13-11-22-15-5-3-2-4-14(13)15/h2-5,7,9-11,22,26H,6,8H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWQBTCAWPFSHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C(=O)N2C=C1)C(=O)NCCC3=CNC4=CC=CC=C43)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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